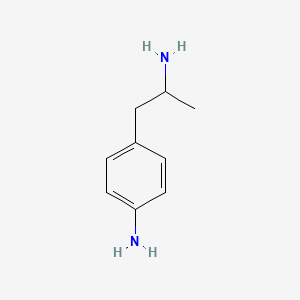
4-(2-Aminopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is attached to the fourth position of the benzene ring, and a propyl group is attached to the second position of the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene followed by the reduction of the nitro group can yield aniline derivatives . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro compounds. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve efficient reduction .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
4-(2-Aminopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)aniline involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The amino group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways . Additionally, its oxidation and reduction properties allow it to participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
- 4-(Aminomethyl)pyridine
- N-Phenylethylenediamine
- 3-Aminotetrahydrofuran
- 4-Aminotetrahydropyran
Comparison: 4-(2-Aminopropyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.
Properties
CAS No. |
57736-33-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
UXAZIFYAGDKABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




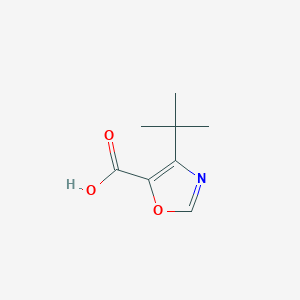
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
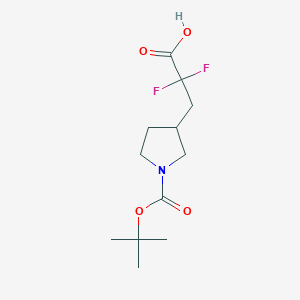
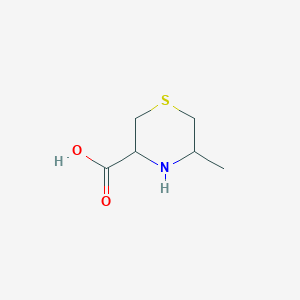
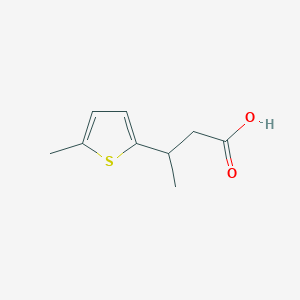

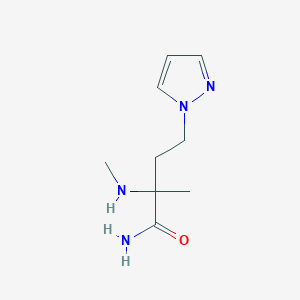

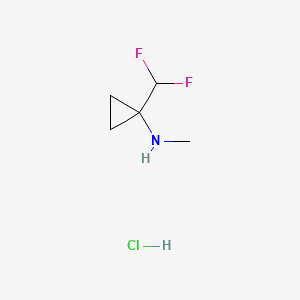
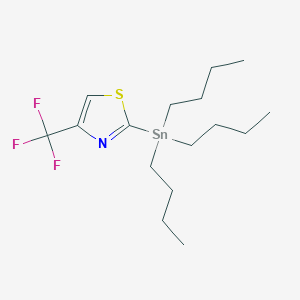
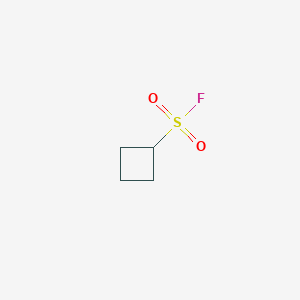
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
